

Spectroscopic Analysis of 1,3-Diisopropenylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diisopropenylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-diisopropenylbenzene** (m-DIB), a key monomer and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its primary synthesis pathway.

Spectroscopic Data Presentation

The structural elucidation of **1,3-diisopropenylbenzene** is critically supported by NMR and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here were recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The proton NMR spectrum of **1,3-diisopropenylbenzene** shows distinct signals for the aromatic, vinylic, and methyl protons.

Assignment	Structural Fragment	Chemical Shift (δ) in ppm
Aromatic C-H	Aromatic	7.55
Aromatic C-H	Aromatic	7.34
Vinylic C-H	C=CH ₂	5.36
Vinylic C-H	C=CH ₂	5.08
Methyl C-H	-CH ₃	2.15

¹³C NMR Spectroscopic Data

The carbon NMR spectrum distinguishes between the sp² hybridized carbons of the benzene ring and the vinyl groups, and the sp³ hybridized methyl carbons.

Carbon Type	Structural Fragment	Approximate Chemical Shift (δ) in ppm
Quaternary Aromatic	Ar-C	142.1
Vinylic	C=CH ₂	138.3
Aromatic	Ar-CH	125-170
Vinylic	C=CH ₂	120-160
Methyl	-CH ₃	~22

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **1,3-diisopropenylbenzene** displays characteristic absorption bands for its aromatic and alkene components.

Wave Number (cm ⁻¹)	Vibrational Mode	Functional Group
3100-3000	C-H Stretch	Aromatic & Vinylic
3000-2850	C-H Stretch	Alkyl (Methyl)
1680-1640	C=C Stretch	Alkene (Vinylic)
1600-1585 & 1500-1400	C=C Stretch	Aromatic Ring
900-675	C-H Out-of-Plane Bend	Aromatic

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The general protocols for NMR and FTIR spectroscopy applicable to a liquid sample like **1,3-diisopropenylbenzene** are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **1,3-diisopropenylbenzene** for ¹H NMR (20-50 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Ensure complete dissolution, using gentle vortexing if necessary.
 - Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrumental Analysis:

- The NMR spectrum is typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.^[1]
- Insert the NMR tube into the spectrometer's probe.
- Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
- Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal-to-noise.
- Acquisition: Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans) and initiate data acquisition.
- Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum.

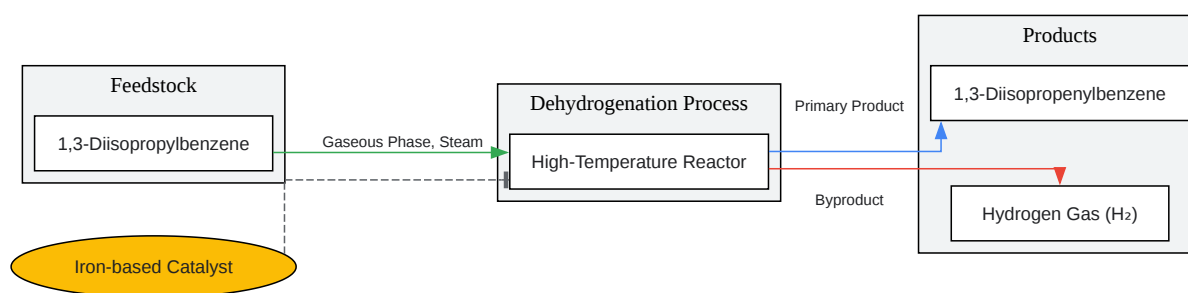
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
 - Place a single drop of liquid **1,3-diisopropenylbenzene** directly onto the center of the ATR crystal.
- Instrumental Analysis:
 - Background Scan: A background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of signals from atmospheric CO_2 and water vapor, as well as any intrinsic absorbance of the crystal.

- Sample Scan: With the sample in place, the sample spectrum is recorded. For liquid samples, a pressure arm may be applied to ensure good contact with the crystal.
- The instrument directs a beam of infrared radiation through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.
- The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- The attenuated IR beam is then directed to a detector (e.g., DTGS or MCT).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mandatory Visualization

The primary industrial route for the production of **1,3-diisopropenylbenzene** involves the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[2] This process is a critical step in synthesizing the monomer for various applications.



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Caption: Synthesis of **1,3-Diisopropenylbenzene** via Dehydrogenation.

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